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Compound of Interest

Compound Name: Pivalamide

Cat. No.: B147659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)

spectroscopic characteristics of N-substituted pivalamides. Pivalamides, valued for their steric

bulk and metabolic stability, are crucial motifs in medicinal chemistry and materials science.

Understanding their 13C NMR spectral features is paramount for unambiguous structure

elucidation and quality control. This document presents a compilation of experimental data,

detailed experimental protocols, and visual aids to facilitate the characterization of these

important compounds.

Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of N-substituted pivalamides are diagnostic of the electronic

and steric environment of each carbon atom. The following table summarizes the key chemical

shifts for a series of N-substituted pivalamides, providing a valuable reference for researchers.

The data highlights the influence of the N-substituent on the chemical shifts of the pivaloyl

group and the substituent itself.
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Compound C=O (ppm)
C(CH₃)₃ (quat.)
(ppm)

C(CH₃)₃ (ppm)
N-Substituent
Carbons (ppm)

Pivalamide ~182 ~39 ~28 -

N-

Methylpivalamide
~178 ~39 ~27 CH₃: ~26

N-

Ethylpivalamide
~177 ~39 ~28

CH₂: ~34, CH₃:

~15

N-

Isopropylpivalami

de

~177 ~39 ~28
CH: ~41, CH₃:

~23

N-tert-

Butylpivalamide
~177 ~39 ~28

C(quat.): ~51,

CH₃: ~30

N-

Phenylpivalamid

e

~176 ~39 ~28

C-ipso: ~138, C-

ortho: ~120, C-

meta: ~129, C-

para: ~124

N-

Benzylpivalamid

e

~178 ~39 ~28

CH₂: ~44, C-

ipso: ~139,

Aromatic: ~127-

129

N,N-

Dimethylpivalami

de

~177 ~39 ~27 CH₃: ~37

N,N-

Diethylpivalamid

e

~176 ~39 ~28
CH₂: ~41, CH₃:

~14

Note: Chemical shifts are approximate and can vary depending on the solvent and other

experimental conditions.
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Experimental Protocol: 13C NMR of N-Substituted
Pivalamides
A standardized protocol is crucial for obtaining reproducible and comparable 13C NMR data.

1. Sample Preparation:

Weigh approximately 10-50 mg of the N-substituted pivalamide.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Chloroform-d is a common choice for many neutral organic compounds.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.[1][2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

Nucleus: 13C

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker

instruments) should be used.

Acquisition Parameters:

Spectral Width (SW): Approximately 200-250 ppm.

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary

carbons.
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Acquisition Time (AQ): 1-2 seconds.

Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualization of Key Structural Features and NMR
Signals
The following diagrams illustrate the general structure of N-substituted pivalamides and the

typical 13C NMR chemical shift regions for the key carbon atoms.
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Caption: General structure of an N-substituted pivalamide.
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Typical 13C NMR Chemical Shift Ranges (ppm)

C=O
~175-182 ppm

C(CH₃)₃ (quat.)
~39 ppm
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~27-28 ppm

N-Substituent
Variable
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Caption: Key 13C NMR chemical shift regions for N-substituted pivalamides.

Comparison with Alternative Amide Structures
To provide context, the 13C NMR data of N-substituted pivalamides can be compared with

those of less sterically hindered amides, such as N-substituted acetamides. The bulky tert-butyl

group in pivalamides significantly influences the electronic environment and, consequently, the

13C NMR chemical shifts, particularly of the carbonyl carbon and the N-substituent.

For instance, the carbonyl carbon signal in N-substituted acetamides typically appears slightly

downfield compared to the corresponding pivalamides due to reduced steric hindrance and

different electronic effects. This comparison can be a valuable tool in distinguishing between

isomeric amide structures.

Conclusion
This guide provides a foundational resource for the 13C NMR characterization of N-substituted

pivalamides. The tabulated data, standardized experimental protocol, and visual

representations offer a practical toolkit for researchers in the fields of chemistry and drug

development. Accurate and consistent NMR data are essential for the reliable identification and

characterization of these important molecules, and this guide aims to facilitate that process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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